molecular formula C23H24O4 B11160464 1-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

1-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

Cat. No.: B11160464
M. Wt: 364.4 g/mol
InChI Key: KMPXEQOMCSTXSF-UHFFFAOYSA-N
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Description

1-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is a complex organic compound with a molecular formula of C20H24O4 and a molecular weight of 328.412 g/mol . This compound is part of the dibenzo[c,h]chromen family, known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one typically involves the reaction of o-hydroxybenzaldehydes with aryl-substituted acetyl chloride in the presence of a catalyst such as potassium carbonate (K2CO3) in tetrahydrofuran (THF) under ultrasound irradiation . This method leads to the formation of the desired compound in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

IUPAC Name

1-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C23H24O4/c1-23(2,3)20(24)13-26-19-10-6-9-16-15(19)11-12-17-14-7-4-5-8-18(14)22(25)27-21(16)17/h6,9-12H,4-5,7-8,13H2,1-3H3

InChI Key

KMPXEQOMCSTXSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4

Origin of Product

United States

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